The following technical guide is structured as a high-level monograph and operational manual for (2R)-1-ethoxypropan-2-amine hydrochloride. It is designed for immediate application in R&D and process chemistry environmen...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a high-level monograph and operational manual for (2R)-1-ethoxypropan-2-amine hydrochloride. It is designed for immediate application in R&D and process chemistry environments.
Chemical Identity & Physical Characterization Guide
Executive Summary & Chemical Identity
(2R)-1-ethoxypropan-2-amine hydrochloride is a chiral primary amine salt utilized as a stereodefined building block in the synthesis of pharmaceutical intermediates, particularly for tyrosine kinase inhibitors and other small-molecule therapeutics requiring precise stereochemical configurations.[1]
This guide provides the critical physical properties, characterization logic, and handling protocols necessary to ensure the integrity of this material in drug development workflows.
Property
Data
IUPAC Name
(2R)-1-ethoxypropan-2-amine hydrochloride
CAS Number
1184979-76-7 (Salt); 944144-37-0 (Free Base)
Molecular Formula
C₅H₁₄ClNO
Molecular Weight
139.62 g/mol
Stereochemistry
(R)-Enantiomer
Structure
CH₃CH₂OCH₂CH(NH₃⁺Cl⁻)CH₃
Physical & Thermodynamic Properties
The physical behavior of the hydrochloride salt differs significantly from its free base oil. The salt form is preferred for isolation due to its crystallinity and stability.
Solid-State Characteristics[1]
Appearance: White to off-white crystalline powder.[1]
Note: A sharp melting range (< 2 °C) indicates high enantiomeric and chemical purity. Broadening often signals the presence of the (S)-enantiomer (eutectic formation) or residual solvent.
Hygroscopicity: Moderate. The primary amine hydrochloride moiety is susceptible to moisture uptake. Storage in a desiccator is required to prevent deliquescence, which complicates stoichiometry in subsequent coupling reactions.
Solubility Profile
Understanding the solubility landscape is critical for recrystallization and reaction solvent selection.
Solvent
Solubility
Operational Note
Water
High (> 100 mg/mL)
Ideal for aqueous workups; pH dependent partitioning.[1]
Methanol/Ethanol
High
Suitable for homogenous reactions.
Dichloromethane
Low to Moderate
Poor solubility for the salt; excellent for the free base.
Ethyl Acetate
Insoluble
Anti-solvent of choice for recrystallization.
Hexanes/Heptane
Insoluble
Used to wash filter cakes to remove non-polar impurities.
Critical: The amine modifier (Diethylamine) is essential to suppress peak tailing of the primary amine.
Detection: UV at 210 nm (low wavelength required due to lack of chromophores). Derivatization with benzoyl chloride may be necessary if UV sensitivity is poor.
Diagram: Analytical Validation Workflow
The following diagram illustrates the decision logic for validating the material before use in synthesis.
Figure 1: Step-by-step analytical decision tree for validating (2R)-1-ethoxypropan-2-amine HCl.
Handling & Stability Protocols
Storage Conditions
Temperature: Store at 2–8 °C (Refrigerated). While stable at room temperature for short periods, long-term storage requires refrigeration to prevent slow oxidation or discoloration.
Atmosphere: Store under Nitrogen or Argon.
Container: Amber glass vials with Teflon-lined caps to prevent moisture ingress.[1]
Free Base Liberation (Protocol)
Many reactions require the free amine. The following protocol ensures efficient liberation without racemization.
Dissolution: Dissolve 10 mmol of the hydrochloride salt in 10 mL of water (minimal volume).
Basification: Cool to 0 °C. Slowly add 40% NaOH solution until pH > 12.
Caution: Exothermic. Keep cool to prevent volatility loss.
Extraction: Extract immediately with Dichloromethane (DCM) (3 x 15 mL).
Note: Do not use Ethyl Acetate if the amine is to be stored, as primary amines can slowly react with esters to form amides.
Drying: Dry combined organics over anhydrous Na₂SO₄.
Concentration: Carefully remove solvent under reduced pressure (keep bath < 30 °C). The free base is volatile.[3]
Synthesis & Isolation Context
Understanding the origin of the material aids in troubleshooting. The synthesis typically involves the resolution of the racemic amine or stereoselective transamination.
Diagram: Synthesis & Isolation Logic
This workflow depicts the standard isolation path from a crude reaction mixture to the pure hydrochloride salt.
Figure 2: Isolation workflow for converting the crude free amine into the stable hydrochloride salt.
References
Sigma-Aldrich. (2S)-1-Ethoxypropan-2-amine hydrochloride Product Specification. Retrieved from (Note: Data extrapolated from S-enantiomer specifications).[1]
PubChem. Compound Summary for CID 122359960: (2R)-1-ethoxypropan-2-amine hydrochloride.[1] National Library of Medicine. Retrieved from .
Enamine Store. (S)-1-ethoxypropan-2-amine hydrochloride Safety Data Sheet. Retrieved from .
Bretherick, L.Bretherick's Handbook of Reactive Chemical Hazards. Elsevier, 2017. (General reference for amine salt stability).
(2R)-1-ethoxypropan-2-amine hydrochloride chemical structure
An In-depth Technical Guide to (2R)-1-ethoxypropan-2-amine hydrochloride Abstract (2R)-1-ethoxypropan-2-amine hydrochloride is a chiral building block of significant interest in synthetic organic chemistry and medicinal...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to (2R)-1-ethoxypropan-2-amine hydrochloride
Abstract
(2R)-1-ethoxypropan-2-amine hydrochloride is a chiral building block of significant interest in synthetic organic chemistry and medicinal chemistry. Its structure, featuring a primary amine on a stereogenic center and a flexible ether linkage, makes it a valuable synthon for introducing chirality and specific pharmacophoric elements into more complex molecules. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and spectroscopic characterization. It is intended for researchers, scientists, and drug development professionals who seek to utilize this compound in their synthetic endeavors. We will delve into the causality behind experimental choices, provide detailed protocols, and ground all claims in authoritative sources.
Chemical Structure and Physicochemical Properties
(2R)-1-ethoxypropan-2-amine hydrochloride is the hydrochloride salt of the (R)-enantiomer of 1-ethoxypropan-2-amine. The presence of the chiral center at the C2 position is crucial for its application in stereoselective synthesis. The hydrochloride form enhances the compound's stability and water solubility, making it easier to handle and store compared to the free amine.
The fundamental structure consists of a propane backbone with an ethoxy group (-OCH₂CH₃) at the C1 position and an amine group (-NH₂) at the C2 position. The protonated amine group forms an ionic bond with a chloride ion.
Table 1: Physicochemical Properties of (2R)-1-ethoxypropan-2-amine hydrochloride
The synthesis of enantiomerically pure (2R)-1-ethoxypropan-2-amine hydrochloride is a critical process that dictates its utility. While various routes are possible, a common strategy involves the synthesis of a racemic mixture followed by chiral resolution, or a direct asymmetric synthesis. An enzymatic approach offers an elegant and highly selective alternative.
Enzymatic synthesis provides a direct route to the desired enantiomer, often with high enantiomeric excess (ee), avoiding classical resolution steps which are inherently limited to a 50% theoretical yield. A plausible and efficient method is the use of a transaminase enzyme.
Causality of Experimental Choices:
Enzyme Selection: A transaminase specific for accepting a small ketone (ethoxyacetone) and producing the (R)-amine is required. The choice of enzyme is the most critical parameter for ensuring high stereoselectivity.
Amine Donor: A cheap and readily available amine, such as isopropylamine, is often used as the amine donor. The equilibrium is driven by using a large excess of the amine donor or by removing the ketone byproduct (acetone in this case).[5]
Final Salt Formation: Conversion to the hydrochloride salt is achieved by treating the purified free amine with hydrochloric acid in a suitable solvent. This step provides a stable, crystalline product that is easily isolated and purified by filtration.
Experimental Protocol: Synthesis via Transaminase
Step 1: Asymmetric Amination of Ethoxyacetone
To a buffered aqueous solution (e.g., 100 mM phosphate buffer, pH 7.5), add pyridoxal 5'-phosphate (PLP) cofactor to a final concentration of 1 mM.
Add the substrate, 1-ethoxyacetone (1 equivalent), and the amine donor, isopropylamine hydrochloride (1.5 equivalents).[5]
Introduce the selected (R)-selective transaminase enzyme. The optimal enzyme loading must be determined empirically.
Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C) and monitor the conversion of the ketone to the amine using an appropriate analytical technique (e.g., GC-MS or chiral HPLC).
Upon reaction completion, terminate the reaction by adding a strong base (e.g., 5M NaOH) to raise the pH > 12. This deprotonates the amine product, making it extractable.
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., methyl tert-butyl ether or dichloromethane).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (2R)-1-ethoxypropan-2-amine free base.
Step 2: Formation of the Hydrochloride Salt
Dissolve the crude free amine in a cold (0 °C) anhydrous solvent such as diethyl ether or isopropanol.
Slowly add a solution of hydrogen chloride (e.g., 2M HCl in diethyl ether) dropwise with stirring until the solution becomes acidic.
The hydrochloride salt will precipitate out of the solution. Continue stirring in the cold for 30 minutes to ensure complete precipitation.
Collect the solid product by vacuum filtration.
Wash the filter cake with cold, anhydrous diethyl ether to remove any non-salt impurities.
Dry the product under vacuum to yield (2R)-1-ethoxypropan-2-amine hydrochloride as a solid.
Diagram: Synthetic Workflow
Caption: Proposed workflow for the synthesis of the target compound.
Spectroscopic Characterization
Unambiguous structural confirmation and purity assessment are paramount. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a complete analytical profile of the molecule.
Trustworthiness through Self-Validation: The protocol described below is a self-validating system. The data from each technique should be cross-correlated. For instance, the molecular ion peak from MS must match the molecular weight calculated from the structure confirmed by NMR. IR confirms the presence of functional groups whose atoms are assigned in the NMR spectra.
Protocol for Spectroscopic Analysis
Sample Preparation:
NMR: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is often preferred for hydrochloride salts due to high solubility. Add a small amount of a reference standard like TSP or TMS.
IR: Prepare a KBr pellet containing a small amount of the solid sample or use an Attenuated Total Reflectance (ATR) accessory.
MS: Dissolve a sub-milligram quantity of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile/water) for analysis by Electrospray Ionization (ESI).
Data Acquisition:
NMR: Acquire ¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., COSY, HSQC) on a spectrometer (e.g., 400 MHz or higher).[6]
IR: Collect the spectrum over a range of 4000-400 cm⁻¹.[7]
MS: Acquire a full scan mass spectrum in positive ion mode to observe the [M+H]⁺ ion of the free amine.
Data Interpretation:
Analyze the chemical shifts, coupling constants, and integration in the ¹H NMR spectrum to assign protons.
Use the ¹³C NMR spectrum to identify all unique carbon atoms.
Use 2D NMR to confirm connectivity between protons (COSY) and between protons and carbons (HSQC).
In the IR spectrum, identify characteristic absorption bands for N-H (amine salt), C-H, and C-O bonds.
In the mass spectrum, identify the molecular ion peak corresponding to the protonated free amine (C₅H₁₃NO).
Table 2: Predicted Spectroscopic Data for (2R)-1-ethoxypropan-2-amine
Technique
Signal
Predicted Chemical Shift / Value
Assignment & Rationale
¹H NMR
Triplet
~1.2 ppm
-O-CH₂-CH₃ (Coupling to adjacent CH₂)
Doublet
~1.3 ppm
-CH(CH₃ )-NH₃⁺ (Coupling to methine CH)
Multiplet
~3.4-3.6 ppm
CH -NH₃⁺ (Methine proton, shifted downfield by amine)
Multiplet
~3.6-3.8 ppm
-O-CH₂ -CH₃ and -O-CH₂ -CH- (Overlapping signals for both methylene groups)
Broad Singlet
~8.0-9.0 ppm (in DMSO-d₆)
-NH₃ ⁺ (Ammonium protons, exchangeable)
¹³C NMR
~15 ppm
-O-CH₂-CH₃
~18 ppm
-CH(CH₃ )-NH₃⁺
~48 ppm
-CH (CH₃)-NH₃⁺
(Chiral center carbon)
~68 ppm
-O-CH₂ -CH₃
~72 ppm
-O-CH₂ -CH-
IR
2800-3200 cm⁻¹ (broad)
N-H stretch
Characteristic of an ammonium (-NH₃⁺) salt.
2900-3000 cm⁻¹
C-H stretch
Aliphatic C-H bonds.
1050-1150 cm⁻¹
C-O stretch
Strong band for the ether linkage.
MS (ESI+)
m/z
104.1070 [M+H]⁺
Corresponds to the protonated free amine [C₅H₁₃NO + H]⁺.[8]
Diagram: Spectroscopic Confirmation Workflow
Caption: Logical workflow for structural and purity verification.
Applications in Research and Development
The value of (2R)-1-ethoxypropan-2-amine hydrochloride lies in its identity as a chiral pool synthon. Drug development professionals can leverage its predefined stereochemistry to build complex target molecules without the need for late-stage chiral separations.
Asymmetric Synthesis: It serves as a source of (R)-stereochemistry at the position of amine attachment. The primary amine is a versatile functional handle that can be readily converted into amides, sulfonamides, secondary/tertiary amines, or used in reductive amination reactions to build larger scaffolds.[9]
Pharmacophore Introduction: The 1-ethoxy-2-propyl motif can be a key component of a pharmacophore. The ether linkage provides a flexible, lipophilic spacer with a hydrogen bond acceptor, while the amine provides a key hydrogen bond donor and basic center. These features are often critical for molecular recognition at biological targets.
Prodrug Development: The primary amine can be a point of attachment for prodrug moieties designed to improve properties like solubility, membrane permeability, or targeted drug delivery.[10]
Safety, Handling, and Storage
As a research chemical, (2R)-1-ethoxypropan-2-amine hydrochloride must be handled with appropriate care. While a specific safety data sheet (SDS) for this enantiomer is not widely available, data for the racemic mixture and related alkoxy amines provide essential guidance.
Expertise in Safety: Understanding the chemical nature of the compound—an amine salt—is key to safe handling. The primary hazards are associated with ingestion and eye contact. The free amine, if generated, would be corrosive and flammable. The hydrochloride salt form mitigates some of these risks, but proper personal protective equipment (PPE) is still mandatory.
Table 3: Hazard Summary and Handling Precautions
Category
Guideline
Source(s)
Pictograms
Exclamation Mark
Hazard Statements
H302: Harmful if swallowed.H319: Causes serious eye irritation.
Precautionary Statements
P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/eye protection/face protection.
Solubility Profile of (2R)-1-ethoxypropan-2-amine hydrochloride in Common Laboratory Solvents
An In-Depth Technical Guide Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of (2R)-1-ethoxypropan-2-amine hydrochloride, a chiral amine of significant interest in pharma...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of (2R)-1-ethoxypropan-2-amine hydrochloride, a chiral amine of significant interest in pharmaceutical synthesis. Recognizing the scarcity of publicly available quantitative solubility data for this specific compound, this document synthesizes foundational chemical principles with detailed, field-proven experimental protocols. We present a theoretically-derived solubility profile across a range of common laboratory solvents, intended to guide initial experimental design. More importantly, this guide offers robust, step-by-step methodologies for the empirical determination of both kinetic and thermodynamic solubility, empowering researchers to generate precise and reliable data tailored to their specific applications. The protocols are designed to be self-validating, emphasizing the causality behind experimental choices to ensure scientific integrity. This document is intended for researchers, chemists, and drug development professionals who require a deep understanding of this molecule's behavior in various solvent systems.
Introduction
Chiral amines are fundamental building blocks in modern stereoselective organic synthesis, serving as resolving agents, chiral auxiliaries, and key intermediates for active pharmaceutical ingredients (APIs).[1] (2R)-1-ethoxypropan-2-amine hydrochloride belongs to this critical class of molecules. Its structure, featuring a primary amine, an ether linkage, and a defined stereocenter, makes it a valuable precursor in the synthesis of complex molecular targets.[2][3]
A compound's solubility is a critical physicochemical property that profoundly influences its utility throughout the drug discovery and development pipeline.[4] Poor solubility can lead to unreliable results in biological assays, present significant challenges for formulation and in vivo dosing, and ultimately result in poor bioavailability.[4][5] Therefore, a thorough understanding of the solubility profile of an intermediate like (2R)-1-ethoxypropan-2-amine hydrochloride is not merely academic; it is a prerequisite for efficient process development, formulation design, and successful clinical translation. This guide addresses the practical need for reliable solubility data by providing both theoretical estimations and detailed protocols for its experimental determination.
Physicochemical Profile
A foundational understanding of a molecule's intrinsic properties is essential for predicting its solubility behavior. The hydrochloride salt form significantly impacts these properties, particularly aqueous solubility, compared to the free amine.
Table 1: Physicochemical Properties of (2R)-1-ethoxypropan-2-amine hydrochloride
Property
Value
Source
Chemical Name
(2R)-1-ethoxypropan-2-amine hydrochloride
N/A
Synonym(s)
(2R)-1-ethoxy-2-propanamine hydrochloride
N/A
CAS Number
Not explicitly available for the (2R) enantiomer hydrochloride. The free amine has CAS 944144-37-0.
Theoretical Solubility Profile in Common Laboratory Solvents
Disclaimer: The following table presents an estimated solubility profile intended for initial guidance. It is imperative that these estimations are verified experimentally using the protocols detailed in Section 4.0 for any critical application.
Table 2: Estimated Solubility of (2R)-1-ethoxypropan-2-amine hydrochloride in Common Laboratory Solvents at Ambient Temperature
Solvent Category
Solvent
Estimated Solubility
Rationale for Estimation
Polar Protic
Water
Very High / Miscible
The ammonium hydrochloride group makes the molecule an ionic salt, which is expected to be highly soluble in water through strong ion-dipole interactions and hydrogen bonding.[11]
Methanol
Highly Soluble
As a polar protic solvent, methanol can effectively solvate the ionic salt through hydrogen bonding and dipole-dipole interactions.[12]
Ethanol
Soluble
Similar to methanol but with slightly increased non-polar character, which may slightly reduce solubility compared to methanol.[12]
Polar Aprotic
Dimethyl Sulfoxide (DMSO)
Soluble
A highly polar solvent capable of effectively solvating the ammonium cation. Often used for creating stock solutions.[12][13]
Dimethylformamide (DMF)
Soluble
Another highly polar solvent with a strong dipole moment that can interact favorably with the ionic salt.[12]
Acetonitrile
Sparingly Soluble
Less polar than DMSO or DMF. Its ability to solvate ionic salts is moderate, likely resulting in lower solubility.[12]
Less Polar / Non-Polar
Dichloromethane (DCM)
Sparingly Soluble to Insoluble
While it has a dipole moment, DCM is a poor solvent for ionic salts. The organic portion of the molecule may allow for minimal solubility.[12]
Diethyl Ether
Insoluble
Low polarity and inability to effectively solvate the charged ammonium hydrochloride group will likely result in insolubility.[11][14]
Toluene
Insoluble
A non-polar aromatic solvent with very limited affinity for a polar, ionic compound.[12]
Hexane / Heptane
Insoluble
Highly non-polar aliphatic hydrocarbons are extremely poor solvents for salts.[12][14]
Experimental Determination of Solubility
To move from estimation to empirical data, rigorous experimental protocols are required. The choice of method depends on the stage of research, with high-throughput kinetic assays serving early discovery and "gold standard" thermodynamic assays being crucial for later-stage development.[4][5]
The Dichotomy of Solubility Measurement: Kinetic vs. Thermodynamic Assays
Kinetic Solubility: This measurement reflects a compound's ability to stay in solution after being rapidly diluted from a high-concentration organic solvent stock (typically DMSO) into an aqueous buffer.[15][16] It is a high-throughput method ideal for screening large numbers of compounds in early-stage discovery, but it can overestimate solubility as it may not represent a true equilibrium state.[4][13]
Thermodynamic Solubility: This is the true equilibrium solubility of a compound, measured by allowing an excess of the solid material to equilibrate with a solvent over an extended period (e.g., 24 hours).[13][15] This "shake-flask" method is lower-throughput but provides the definitive solubility value essential for formulation, pre-clinical, and process chemistry development.[5]
This method provides a quick, non-quantitative assessment of solubility, useful for initial solvent screening.[14]
Methodology:
Preparation: Add 1.0 mL of the selected test solvent to a clean, dry glass vial.
Analyte Addition: Add approximately 1-2 mg of (2R)-1-ethoxypropan-2-amine hydrochloride to the vial.
Mixing: Cap the vial and vortex vigorously for 60 seconds.
Observation: Visually inspect the solution against a dark background. Look for any undissolved solid particles.
Classification:
Soluble: No visible solid particles. The solution is clear and homogenous.
Sparingly Soluble: A significant portion of the solid has dissolved, but some particles remain.
Insoluble: The solid material remains largely undissolved.
Protocol 2: Quantitative Determination of Thermodynamic Solubility (Shake-Flask Method)
This protocol describes the definitive method for measuring equilibrium solubility, a self-validating system that ensures accuracy.[15]
Causality Behind Key Steps:
Using Excess Solid: Ensures that the solvent becomes saturated, reaching a true equilibrium between the dissolved and undissolved states.
Extended Equilibration: Allows sufficient time for the dissolution process to reach equilibrium, which can be slow for some compounds. 24 hours is a standard duration.[13][15]
Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 25 °C) is critical for reproducibility.[13]
Filtration/Centrifugation: Crucial for removing all undissolved solid particles, ensuring that the analyzed solution only contains dissolved material.[4][15]
Calibration Curve: Essential for converting the analytical signal (e.g., HPLC peak area) into a precise concentration, thereby validating the quantitative measurement.
Methodology:
Preparation of Saturated Solution:
a. Add an excess amount (e.g., ~10 mg) of (2R)-1-ethoxypropan-2-amine hydrochloride to a glass vial. Rationale: To ensure saturation is achieved.
b. Add a precise volume (e.g., 2.0 mL) of the desired solvent.
c. Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
d. Agitate the slurry for 24 hours to allow the system to reach equilibrium.[13]
Sample Separation:
a. After 24 hours, allow the vials to stand undisturbed for at least 30 minutes to let larger particles settle.
b. Withdraw an aliquot of the supernatant using a pipette and filter it through a 0.22 µm syringe filter (e.g., PTFE for organic solvents, PVDF for aqueous) into a clean analysis vial. Rationale: This step is critical to remove any microscopic undissolved particles. Discard the first few drops of filtrate to avoid any adsorption effects from the filter membrane.
Preparation of Standards and Analysis (Example using HPLC-UV):
a. Prepare a series of standard solutions of known concentrations of (2R)-1-ethoxypropan-2-amine hydrochloride in the same solvent.
b. Create a calibration curve by injecting the standards into an HPLC system and plotting the detector response (e.g., UV absorbance peak area) against concentration.
c. Dilute the filtered saturated solution with the solvent to bring its concentration within the linear range of the calibration curve.
d. Inject the diluted sample into the HPLC system.
Data Calculation:
a. Determine the concentration of the diluted sample using the linear regression equation from the calibration curve.
b. Multiply the result by the dilution factor to calculate the final solubility of the compound in the test solvent. Express the result in units such as mg/mL or mol/L.
Workflow for Quantitative Thermodynamic Solubility Determination
Caption: Workflow for the Shake-Flask Method of Thermodynamic Solubility.
Key Factors Influencing Solubility
The solubility of an amine hydrochloride is not a fixed value but is influenced by several environmental factors.[4]
pH: For ionizable compounds like amine hydrochlorides, pH is a critical determinant of aqueous solubility.[13] (2R)-1-ethoxypropan-2-amine hydrochloride is the salt of a weak base. In acidic to neutral pH, it will exist predominantly in its protonated, ionic form, which is highly water-soluble. At higher pH values (above its pKa), it will be deprotonated to the free amine, which is significantly less polar and thus less soluble in water.
Temperature: Most dissolution processes are endothermic, meaning solubility tends to increase with temperature. This relationship should be determined experimentally if the intended application involves non-ambient temperatures.[13]
Ionic Strength: The presence of other salts in an aqueous solution can either increase or decrease solubility (salting-in or salting-out effects). This is particularly relevant when working with buffered solutions.
Polymorphism: The crystalline form (polymorph) of the solid material can significantly impact its solubility and dissolution rate. The most stable crystal form will have the lowest solubility.[13]
Conclusion
While a definitive, pre-existing database for the solubility of (2R)-1-ethoxypropan-2-amine hydrochloride in common laboratory solvents is not available, this guide provides a robust framework for addressing this knowledge gap. By combining a theoretically-derived solubility profile with detailed, validated experimental protocols, researchers are equipped to make informed decisions in solvent selection and process design. The emphasis on the distinction between kinetic and thermodynamic solubility, along with the detailed causality behind the recommended shake-flask protocol, ensures that scientists can generate accurate, application-relevant data. This foundational understanding of solubility is paramount for leveraging the full potential of this valuable chiral building block in pharmaceutical research and development.
Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. [Link]
McLaughlin, J. C. Experiment 27 - Amines and Amides. Santa Monica College. [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]
CPAchem. Safety data sheet for 1-Ethoxy-2-Propanol. CPAchem. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 22450283, 2-Ethoxypropan-1-amine. PubChem. [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 16788417, 1-Ethoxypropan-2-amine. PubChem. [Link]
Gotor-Fernández, V., et al. (2021). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Frontiers in Catalysis. [Link]
Stirling, D. I. (2000). Enzymatic synthesis of chiral amines using-2-amino propane as amine donor.
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Deshmukh, S., & Patel, B. (2020). An overview on Common Organic Solvents and their Toxicity. ResearchGate. [Link]
Strategic N-Alkylation of (2R)-1-Ethoxypropan-2-amine Hydrochloride: Conditions and Protocols for Precise Amine Elaboration
An Application Note for Drug Development Professionals Abstract The N-alkylation of primary amines is a cornerstone transformation in medicinal chemistry, pivotal for the synthesis of diverse secondary amines that form t...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for Drug Development Professionals
Abstract
The N-alkylation of primary amines is a cornerstone transformation in medicinal chemistry, pivotal for the synthesis of diverse secondary amines that form the backbone of countless pharmaceutical agents. This guide provides a comprehensive overview of the reaction conditions and detailed protocols for the N-alkylation of (2R)-1-ethoxypropan-2-amine hydrochloride. We delve into the mechanistic nuances imposed by the hydrochloride salt starting material, explore critical reaction parameters, and offer robust experimental procedures and troubleshooting advice tailored for researchers and drug development professionals.
Introduction: The Challenge and Opportunity of Amine Salts
Secondary amines are privileged structures in drug discovery, offering a key hydrogen bond donor/acceptor site that is crucial for molecular recognition and pharmacokinetic properties. The direct N-alkylation of primary amines with alkyl halides is a fundamental method for their synthesis.[1] However, in a drug development setting, primary amines are frequently isolated and stored as hydrochloride salts to enhance stability and improve handling characteristics. This presents a specific synthetic challenge: the amine is protonated and non-nucleophilic.
The N-alkylation of an amine hydrochloride, therefore, is not a simple one-step substitution. It is a tandem acid-base neutralization followed by nucleophilic substitution. The successful execution of this reaction hinges on the judicious selection of a base to liberate the free amine in situ, which can then engage with the alkylating agent. This guide elucidates the principles and practices for achieving high-yielding, selective mono-alkylation of (2R)-1-ethoxypropan-2-amine hydrochloride, a versatile chiral building block.
Reaction Mechanism: A Two-Act Play
The N-alkylation of an amine hydrochloride proceeds through two distinct but concurrent mechanistic stages: deprotonation and nucleophilic substitution (SN2).
Deprotonation (Activation): The reaction commences with the neutralization of the amine hydrochloride by a suitable base. A minimum of two equivalents of the base are stoichiometrically required. The first equivalent neutralizes the hydrochloride salt to unmask the nucleophilic free amine.
Nucleophilic Attack (Alkylation): Once liberated, the lone pair of electrons on the nitrogen of (2R)-1-ethoxypropan-2-amine becomes available to attack the electrophilic carbon of the alkylating agent (e.g., an alkyl halide). This is a classic SN2 reaction.[2]
Proton Scavenging: The reaction generates a hydrohalic acid (H-X) byproduct, which immediately protonates another molecule of the unreacted primary amine or the newly formed secondary amine product. The second equivalent of the base is therefore essential to scavenge this acid, ensuring the reaction proceeds to completion.[3]
Failure to use a sufficient amount of base will cause the reaction to stall, as the amine will be sequestered as a non-nucleophilic ammonium salt.[4]
Caption: The two-stage mechanism of N-alkylation from an amine hydrochloride.
Optimizing Reaction Conditions: A Guide to Key Parameters
The success of the N-alkylation reaction is highly dependent on the careful selection of several key parameters.
Choice of Base
The base is arguably the most critical component. It must be strong enough to deprotonate the ammonium salt but not so reactive that it promotes side reactions like elimination of the alkyl halide.
Inorganic Bases:
Potassium Carbonate (K₂CO₃): A cost-effective and common choice. It is a moderately strong base, sufficient for deprotonation. Its primary drawback is its limited solubility in many organic solvents, which can lead to heterogeneous reaction mixtures and slower reaction rates.[4]
Cesium Carbonate (Cs₂CO₃): More soluble in organic solvents than K₂CO₃, often leading to faster and more efficient reactions. However, it is significantly more expensive.[3]
Organic Amine Bases:
Triethylamine (TEA): A common, liquid organic base that is soluble in most organic solvents. It is generally strong enough for the reaction and is easily removed by evaporation or aqueous workup.
N,N-Diisopropylethylamine (DIPEA or Hünig's Base): A sterically hindered non-nucleophilic base. This is an excellent choice as its bulk prevents it from competing with the substrate amine in alkylating, thus reducing potential side products.[5]
For this specific application, DIPEA is often the preferred choice due to its non-nucleophilic nature and excellent solubility. At least 2.2 equivalents should be used to ensure complete neutralization and drive the reaction to completion.
Choice of Solvent
The solvent plays a crucial role in dissolving the reactants and influencing the SN2 reaction kinetics.
Polar Aprotic Solvents: These are generally the best choice for SN2 reactions as they solvate the cation while leaving the nucleophile relatively free, accelerating the reaction.
Acetonitrile (MeCN): An excellent choice with a convenient boiling point for reactions at reflux.[2]
N,N-Dimethylformamide (DMF): A highly polar solvent that can significantly accelerate slow reactions. However, it is difficult to remove and can undergo decomposition at high temperatures to produce dimethylamine, which can act as a competing nucleophile.[5][6]
Dimethyl Sulfoxide (DMSO): Similar to DMF in its solvating power but can be challenging to remove during workup.[2][3]
Acetonitrile is a highly recommended starting point for its effectiveness and relative ease of handling.
Temperature
Reaction temperature directly impacts the rate of alkylation.
Many N-alkylations proceed slowly at room temperature and require heating to achieve a reasonable reaction time.[3] A typical starting point is refluxing in acetonitrile (~82 °C).
For less reactive alkylating agents (e.g., alkyl chlorides), higher temperatures and a solvent like DMF may be necessary.
It is crucial to monitor the reaction for potential decomposition or side-product formation at elevated temperatures.
Experimental Protocol: General Procedure for N-Alkylation
This protocol provides a general method for the mono-N-alkylation of (2R)-1-ethoxypropan-2-amine hydrochloride with an alkyl bromide.
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add (2R)-1-ethoxypropan-2-amine hydrochloride (1.0 eq.).
Solvent and Base Addition: Add anhydrous acetonitrile to form a slurry (approx. 0.1 M concentration relative to the amine). Add N,N-Diisopropylethylamine (2.2 eq.) to the stirring mixture.
Alkylating Agent Addition: Add the alkyl bromide (1.05 eq.) dropwise to the reaction mixture at room temperature.
Reaction Execution: Heat the reaction mixture to reflux (approx. 82 °C) and stir.
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 4-16 hours).
Workup:
Cool the reaction mixture to room temperature.
Concentrate the mixture under reduced pressure to remove the acetonitrile.
Dilute the residue with ethyl acetate and wash with saturated aqueous NaHCO₃ solution to remove excess acid and DIPEA salts.
Wash the organic layer with brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the pure N-alkylated secondary amine.[7]
Caption: A typical workflow for the N-alkylation of an amine hydrochloride.
Data Summary: Reaction Condition Variables
The following table summarizes common conditions and expected considerations for the N-alkylation reaction.
Parameter
Option 1
Option 2
Option 3
Insight and Rationale
Base
K₂CO₃
TEA
DIPEA
DIPEA is preferred to prevent self-alkylation and ensure a homogeneous reaction. K₂CO₃ is a cheaper but less soluble option.[3][4][5]
Solvent
Acetonitrile (MeCN)
DMF
Toluene
MeCN offers a good balance of reactivity and ease of removal. DMF is for less reactive substrates but poses removal and stability challenges.[2][3][8]
Temperature
Room Temp.
80 °C (Reflux in MeCN)
110 °C
Most reactions require heat. Start at 80 °C and increase if necessary. Monitor for decomposition at higher temperatures.[3]
Alkylating Agent
Alkyl Iodide
Alkyl Bromide
Alkyl Chloride
Reactivity order is I > Br > Cl. Bromides offer a good balance of reactivity and cost. Chlorides may require harsher conditions.
1. Ensure at least 2.2 eq. of base are used. 2. Verify the quality of the alkylating agent. 3. Increase the reaction temperature or switch to a higher-boiling solvent like DMF.
Significant Overalkylation
1. Stoichiometry of alkylating agent is > 1.1 eq. 2. Reaction run for too long at high temperature.
1. Use a slight excess of the amine or exactly 1.0 eq. of the alkylating agent. 2. Monitor the reaction closely and stop it once the primary amine is consumed.
Reaction Stalls
The amine has been fully converted to its ammonium salt by the generated H-X.
Add an additional equivalent of base to the reaction mixture.
Unidentified Byproducts
1. Elimination of alkyl halide (promoted by a strong, non-hindered base). 2. Reaction with solvent (e.g., formylation from DMF).[5]
1. Switch to a hindered base like DIPEA. 2. Avoid high temperatures (>120 °C) with DMF; consider an alternative solvent.
References
ScienceMadness Online Community. (2022). Best Conditions For N-Alkylation? Sciencemadness.org. [Link]
ACS Green Chemistry Institute. N-alkylation at sp3 Carbon Reagent Guide. American Chemical Society. [Link]
Li, W., et al. (n.d.). The N-alkylation reaction of compound 6 in different organic solvents and ionic liquids. ResearchGate. [Link]
Wikipedia contributors. (n.d.). Pyrrole. Wikipedia. [Link]
The Journal of Organic Chemistry. (2025). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines. ACS Publications. [Link]
RSC Advances. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. Royal Society of Chemistry. [Link]
National Center for Biotechnology Information. (n.d.). N-Dealkylation of Amines. PMC. [Link]
Das, B., et al. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. ResearchGate. [Link]
Google Patents. (n.d.).
ResearchGate. (2025). Solid base catalyzed highly efficient N-alkylation of amines with alcohols in a solvent-free system. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. [Link]
ACS Omega. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Publications. [Link]
ResearchGate. (2015). Which one would be efficient method for N-alkylation of aromatic amides. [Link]
Wikipedia contributors. (n.d.). Amine alkylation. Wikipedia. [Link]
Technical Support Center: Purification of (2R)-1-ethoxypropan-2-amine hydrochloride
Executive Summary You are likely encountering difficulties purifying (2R)-1-ethoxypropan-2-amine hydrochloride due to its amphiphilic nature.[1][2] This molecule contains a hydrophilic ammonium salt head and a lipophilic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
You are likely encountering difficulties purifying (2R)-1-ethoxypropan-2-amine hydrochloride due to its amphiphilic nature.[1][2] This molecule contains a hydrophilic ammonium salt head and a lipophilic ethoxy tail, often leading to "oiling out" (phase separation) rather than crystallization. Furthermore, the presence of the ether oxygen makes the salt highly hygroscopic.
This guide moves beyond standard textbook procedures to address the specific physicochemical behavior of chiral ether-amine salts.
Part 1: The "Oiling Out" Phenomenon
User Query: "I dissolved my crude solid in hot ethanol, but upon cooling, it formed a yellow oil at the bottom of the flask instead of crystals. How do I fix this?"
The Mechanism
Oiling out occurs when the compound's melting point is depressed below the solvent's boiling point due to impurities (the "melt" phase separates before the "crystal" phase). For (2R)-1-ethoxypropan-2-amine HCl, this is exacerbated by trace water or residual alcohol, which solvates the ionic headgroup too strongly.[1][2]
Troubleshooting Protocol: The "Cloud Point" Method
Do not use single-solvent systems (like pure Ethanol).[1][2] You need a Solvent/Anti-Solvent system to control supersaturation precisely.
Redissolution: Re-heat the oily mixture until it becomes a homogeneous solution. If it doesn't clear, add minimal IPA dropwise at reflux.
Azeotropic Drying (Critical): If the oil persists, it likely contains water. Add Toluene (10-20 mL) and distill off the toluene-water azeotrope. This "dries" the oil in situ.
Anti-Solvent Addition:
Remove heat and let the solution cool to ~50°C.
Add the anti-solvent (MTBE or Heptane) dropwise with vigorous stirring.
Stop exactly when a faint, persistent turbidity (the "Cloud Point") appears.
Seeding: Add a tiny crystal of pure (2R)-1-ethoxypropan-2-amine HCl (if available) or scratch the glass wall with a glass rod to induce nucleation.[1][2]
Controlled Cooling: Allow the flask to cool to room temperature slowly (wrap in foil/towel). Do not plunge into ice immediately; this causes oiling.[2]
Filtration: Once a solid bed forms, cool to 0°C, filter under Nitrogen (to prevent water uptake), and wash with cold MTBE.
Part 2: Hygroscopicity & Handling
User Query: "My product turned into a sticky gum on the filter paper within minutes. Is it ruined?"
The Mechanism
The ether oxygen in the 1-ethoxy position acts as a hydrogen bond acceptor, while the ammonium chloride moiety is highly ionic. This combination avidly pulls moisture from the air, forming a hydrate or deliquescing into a liquid.
Standard vacuum filtration pulls humid air through the crystals.[1][2]
Drying Agent
P₂O₅ (Phosphorus Pentoxide)
Silica gel is insufficient.[2] P₂O₅ chemically traps water in the desiccator.
Storage
Sealed vial, -20°C
Low temperature reduces the kinetics of hydrolysis or oxidation.[1]
Part 3: Enantiomeric Purity (The (2R) Integrity)
User Query: "My specific rotation is lower than the literature value. Did I racemize the compound?"
Root Cause Analysis
Racemization: Rare for this specific structure under standard purification conditions unless strong base and high heat were used.
Chemical Impurity: The most common cause is the presence of the bis-alkylated byproduct or residual solvent, which skews the weight and thus the specific rotation calculation.
Enantiomeric Enrichment: Recrystallization of the HCl salt can improve enantiomeric excess (
), but it is less efficient than resolving the free base with Tartaric Acid.
Decision Matrix: Improving Purity
Caption: Decision tree for upgrading purity. Chemical impurities are removed via salt recrystallization; optical impurities require free-basing and diastereomeric resolution.[1][2]
Part 4: Analytical Verification
To confirm success, you must use specific analytical methods. Standard NMR is insufficient for enantiomeric purity.
Recommended Methods
Chiral HPLC:
Column: Chiralpak IA or IC (Immobilized polysaccharide phases are robust).[2]
Mobile Phase: Hexane : Ethanol : Diethylamine (90:10:0.1).[2] Note: The amine modifier is crucial to sharpen the peak of the amine analyte.
Reference: See Enantiomer Separation of Chiral Amines [1].
) around 8.0-8.5 ppm. It should integrate to 3H relative to the single chiral proton. If it integrates < 3, you may have a mixed salt/free-base species (hygroscopic gum).[1][2]
References
Adhikari, S., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji.
PubChem. (n.d.).[2] 2-Ethoxypropan-1-amine (Compound Summary). National Library of Medicine. [2]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: (2R)-1-Ethoxypropan-2-amine Hydrochloride
CAS: 1202745-78-1 (Generic/Related)
Molecular Formula: C5H13NO · HCl
Support Level: Tier 3 (Advanced Synthesis & Process Development)
Introduction: The "Silent" Failures of Chiral Ether-Amines
You are likely using (2R)-1-ethoxypropan-2-amine hydrochloride as a chiral building block to introduce a specific stereocenter and a solubilizing ether tail into a drug scaffold. While structurally simple, this reagent presents three specific "silent" failure modes that often result in low yields or enantiomeric excess (ee) erosion:
The Salt Trap: Failure to fully liberate the free base in non-polar solvents.
The Polyalkylation Spiral: Uncontrollable reactivity during direct alkylation.
Lewis Acid Incompatibility: Unintentional cleavage of the ethoxy ether during downstream deprotection steps.
This guide details how to troubleshoot and prevent these specific side reactions.
Part 1: The Nucleophilicity Switch (Troubleshooting Low Reactivity)
Issue: The reagent is supplied as a Hydrochloride (HCl) salt. In this form, the nitrogen is protonated (
) and has zero nucleophilicity . It cannot attack electrophiles (acid chlorides, aldehydes, alkyl halides).
Common Symptom: You run a coupling reaction in DCM or Toluene, and recover 90% unreacted starting material.
Technical Fix:
You must "unlock" the amine. The method depends on your solvent system.
Best for: Metal-catalyzed cross-couplings where amine salts poison the catalyst.
Dissolve the HCl salt in minimal water.
Basify to pH > 12 using 2M NaOH or
.
Extract 3x with DCM or MTBE.
Dry over
and concentrate immediately (Free amines absorb atmospheric to form carbamates).
Visual Guide: The Free-Basing Decision Tree
Caption: Decision matrix for neutralizing the amine hydrochloride salt based on downstream application.
Part 2: Preventing Over-Alkylation (The "Polyalkylation Spiral")
Issue: When reacting primary amines with alkyl halides (e.g., Methyl Iodide, Benzyl Bromide), the product (secondary amine) is often more nucleophilic than the starting material.[1] This leads to mixtures of mono-, di-, and tri-alkylated products.
Side Reaction:
Troubleshooting Table: Controlling Alkylation
Method
Risk Level
Recommendation
Mechanism Note
Direct Alkylation
High
AVOID
Difficult to stop at mono-alkylation unless amine is in huge excess.
Reductive Amination
Low
PREFERRED
Forms imine first, then reduces.[1][2] Inherently mono-selective.[1]
Amide Reduction
Low
ALTERNATIVE
Acylate first (form amide), then reduce with or Borane.
Protecting Groups
Medium
Ns-Strategy
Use Nosyl chloride to protect, alkylate, then deprotect (Fukuyama synthesis).
Recommended Protocol: Reductive Amination
To attach an alkyl group (R') to your chiral amine without over-alkylation:
Imine Formation: Mix (2R)-1-ethoxypropan-2-amine (free base) with the corresponding Aldehyde (1.0 eq) in DCE or MeOH.
Drying (Optional but Good): Add activated 4Å Molecular Sieves to absorb water and drive imine formation.
Why STAB? It is mild and will reduce the imine but is too weak to reduce the aldehyde, preventing side reactions.
Quench: Aqueous
.
Part 3: Protecting the Ether & Stereocenter
Side Reaction 1: Ether Cleavage
The ethoxy group (
) is stable to bases and most nucleophiles. However, it is labile to strong Lewis Acids .
Avoid: Boron Tribromide (
), Aluminum Chloride (), or high concentrations of .
Result: These reagents will cleave the ether, converting your molecule into an amino-alcohol (loss of the ethyl group).
Safe Alternative: If you need to deprotect other parts of your molecule (e.g., a Boc group), use TFA (Trifluoroacetic acid) or HCl in Dioxane . The ethoxy ether is stable in these conditions.
Side Reaction 2: Racemization
The (2R) center is adjacent to the amine. While primary amines are generally configurationally stable, racemization can occur if:
Imine Tautomerization: If you form an imine (Schiff base) and heat it in the presence of base, the alpha-proton can be abstracted, destroying the chirality.
Oxidation: Accidental oxidation to an imine followed by non-stereoselective reduction.
Visual Guide: Stability & Reactivity Map
Caption: Mapping the three primary chemical threats to the structural integrity of the reagent.
FAQ: Troubleshooting Common Scenarios
Q: I used HATU for coupling, but my yield is <20%. The LCMS shows the amine mass but no product.A: You likely didn't add enough base. HATU requires the carboxylic acid to be deprotonated and the amine to be neutral. If you used 1.0 eq of DIPEA, it was consumed by the HCl salt of your amine. Fix: Increase DIPEA to 3.5 - 4.0 equivalents.
Q: Can I use this amine in a reductive amination with a ketone?A: Yes, but ketones are sterically more hindered than aldehydes.
Modification: Use Titanium Isopropoxide (
) as a Lewis acid additive to force imine formation before adding the reducing agent.
Q: I see a small impurity +14 mass units in my final product.A: This is likely a Methyl Carbamate . If you free-based the amine and left it in DCM/Chloroform for too long, it can react with trace phosgene (from DCM decomposition) or atmospheric
followed by methylation if methylating agents are present. Fix: Use the free base immediately after generation.
References
Amine Synthesis & Protection: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
Reductive Amination Protocols: Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862.
Ether Cleavage Mechanisms: Bhatt, M. V., & Kulkarni, S. U. (1983). "Cleavage of Ethers."[3] Synthesis, 1983(04), 249-282.
Chiral Amine Handling: Stirling, M. (2009). "Scale-up of the Synthesis of Chiral Amines." Organic Process Research & Development.
Storage and handling recommendations for (2R)-1-ethoxypropan-2-amine hydrochloride
Product Support & Handling Guide Introduction Welcome to the technical support hub for (2R)-1-ethoxypropan-2-amine hydrochloride (CAS: 1185304-14-6). As a chiral building block containing both an ether linkage and a prim...
Author: BenchChem Technical Support Team. Date: February 2026
Product Support & Handling Guide
Introduction
Welcome to the technical support hub for (2R)-1-ethoxypropan-2-amine hydrochloride (CAS: 1185304-14-6). As a chiral building block containing both an ether linkage and a primary amine, this compound presents specific handling challenges—primarily driven by its hygroscopic nature and enantiomeric purity requirements.
This guide moves beyond the standard Safety Data Sheet (SDS). It is designed to help you troubleshoot physical state changes (e.g., "why is my solid sticky?"), ensure accurate dosing, and maintain high enantiomeric excess (
) during storage and experimental workflows.
Part 1: Critical Storage Recommendations
The hydrochloride salt form stabilizes the amine against oxidation and volatility, but it introduces significant hygroscopicity. Improper storage will lead to deliquescence (absorbing enough moisture to dissolve into a liquid).[1]
Optimal Storage Matrix
Parameter
Recommendation
Scientific Rationale
Temperature
2°C to 8°C (Refrigerated)
Lowers kinetic energy, retarding potential hydrolysis or slow oxidation pathways.
Atmosphere
Inert (Argon/Nitrogen)
Prevents absorption of atmospheric CO₂ (which can form carbamates with free amines, though less likely with HCl salts) and moisture.
Humidity
< 20% RH (Desiccator)
Critical: The lattice energy of the HCl salt is easily overcome by the hydration energy of water, leading to rapid clumping.
Container
Amber Glass + Parafilm
Protects from light; Parafilm provides a secondary moisture barrier.
Visual Logic: Storage Decision Tree
Use this logic flow to determine where to store your sample based on usage frequency.
Figure 1: Decision matrix for storage location to minimize moisture intrusion events (thermal cycling causes condensation).
Part 2: Handling & Troubleshooting (FAQs)
Issue 1: The "Sticky Solid" Phenomenon
Q: I opened the vial and the powder has turned into a sticky paste or a goo. Is the compound degraded?
A: Likely no , but it is compromised physically.
Diagnosis: This is deliquescence . The HCl salt has absorbed atmospheric water. The chemical structure of the amine is likely intact (hydrolysis of the ether group requires stronger conditions), but the weight is now inaccurate due to water mass.
Solution:
Do not dry by heat: Heating wet amine salts can promote racemization or degradation.
Chemical Drying: Dissolve the "goo" in dry ethanol or methanol, then use a rotary evaporator to strip the solvent/water azeotrope. Store under high vacuum for 24 hours.
Usage Adjustment: If you cannot dry it, treat it as a solution. Dissolve the entire vial content into a known volume of solvent to create a stock solution and calculate concentration based on the original dry weight.
Issue 2: Weighing Accuracy
Q: The static is bad, and the solid clumps on the spatula. How do I weigh 5 mg accurately?
A: Hygroscopic salts are notoriously difficult to weigh in small quantities on open balances.
Protocol: Weighing by Difference
Tare the entire closed vial on the balance.
Remove the vial, take out an estimated amount, and close the vial immediately.
Weigh the vial again.
The mass loss is your sample weight.
Why? This prevents the bulk material from sitting on the balance pan absorbing water while you wait for the reading to stabilize.
Issue 3: Solubility & Free-Basing
Q: I need the free amine for a nucleophilic substitution. How do I remove the HCl?
A: The HCl salt is not nucleophilic. You must liberate the free base. However, the free amine is likely volatile and prone to oxidation.
Workflow: In-Situ Free-Basing (Recommended)
Instead of isolating the unstable free amine, generate it in situ if possible using a non-nucleophilic base (e.g., DIPEA, TEA) in your reaction mixture.
Workflow: Isolation (If required)
If you must isolate it, follow this biphasic extraction protocol:
Figure 2: Protocol for liberating the free amine. Note the "Volatile Risk" step; do not apply high vacuum for extended periods to the free base.
Part 3: Scientific Integrity & QC
Racemization Risks
The (2R) configuration is stable in the HCl salt form. However, researchers must be aware of conditions that promote racemization:
High Heat + Strong Base: Heating the free amine in the presence of strong bases can lead to proton abstraction at the chiral center (though less likely here than in alpha-amino acids/esters).
Aldehyde Condensation: If reacting with aldehydes to form imines, the alpha-proton acidity increases, raising racemization risks.
Verification of Purity
If you suspect degradation or racemization:
1H NMR: Check for the integrity of the ethoxy group (triplet/quartet patterns) and the propyl backbone.
Chiral HPLC: Required to verify Enantiomeric Excess (
). Standard C18 columns will not separate the enantiomers. Use a polysaccharide-based chiral column (e.g., Chiralpak AD or OD) with a non-polar mobile phase (Hexane/IPA) on the free base or derivatized amide.
References
Armarego, W. L. F., & Chai, C. L. L. (2013).[2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for drying and purification of amine salts).
Common impurities in (2R)-1-ethoxypropan-2-amine hydrochloride and their removal
Troubleshooting Guide & FAQ for Process Chemists and Analysts Topic: Impurity Profiling, Identification, and Removal for CAS [Custom/Generic]* Target Molecule: (2R)-1-ethoxypropan-2-amine hydrochloride Chemical Formula:...
Author: BenchChem Technical Support Team. Date: February 2026
Troubleshooting Guide & FAQ for Process Chemists and Analysts
Topic: Impurity Profiling, Identification, and Removal for CAS [Custom/Generic]*
Target Molecule: (2R)-1-ethoxypropan-2-amine hydrochloride
Chemical Formula: C₅H₁₃NO · HCl
Molecular Weight: 139.62 g/mol [1]
Introduction: The Analyst's Perspective
(2R)-1-ethoxypropan-2-amine hydrochloride is a critical chiral building block, often employed in the synthesis of kinase inhibitors and advanced beta-blocker analogues. Its value lies in its stereocenter; however, its small molecular weight and ether-amine functionality make it prone to specific impurity profiles that can baffle standard HPLC protocols.
This guide moves beyond generic advice, addressing the specific "pain points" of working with this molecule: regioisomerism , enantiomeric excess (ee) degradation , and hygroscopic salt instability .
Module 1: Diagnostic Impurity Profiling
"I have an unknown peak at RRT 0.95. Is it the enantiomer?"
Not necessarily. In the synthesis of ethoxy-amines, particularly via epoxide opening, regioisomers are the most deceptive impurities.
The Impurity Matrix
Impurity Type
Chemical Identity
Origin
Detection Method
Critical Enantiomer
(2S)-1-ethoxypropan-2-amine
Racemization during synthesis or poor chiral pool source.
Use this logic flow to identify unknown peaks before attempting purification.
Figure 1: Diagnostic logic for identifying impurities in small chiral ether-amines. Note that regioisomers often separate on standard phases, whereas enantiomers require chiral stationary phases.
Module 2: The Enantiomeric Crisis (Removing the (2S)-Isomer)
"My ee dropped from 98% to 92% after salt formation. How do I fix this?"
The (2R)-isomer is the target. If the (2S)-impurity is present, standard recrystallization of the HCl salt is often ineffective because the enantiomeric salts (R-HCl and S-HCl) form a solid solution or have very similar solubilities (eutectic behavior).
Protocol: Diastereomeric Resolution (The "Upgrade" Method)
To purify the enantiomer, you must temporarily switch the counter-ion to a chiral acid that creates a solubility difference between the diastereomers.
Reagents:
(L)-(+)-Tartaric acid OR (D)-Mandelic acid.
Solvent: Ethanol/Isopropanol mixtures.
Step-by-Step Procedure:
Free Basing: Dissolve your contaminated HCl salt in minimal water. Basify with 50% NaOH to pH > 12. Extract with DCM or MTBE (3x). Dry organic layer (Na₂SO₄) and concentrate.
Salt Formation: Dissolve the free amine oil in Ethanol (10 volumes).
Addition: Add 1.0 equivalent of (L)-(+)-Tartaric acid dissolved in warm Ethanol.
Crystallization: Heat to reflux until clear, then cool slowly to room temperature. Stir for 4-6 hours.
Mechanism:[2] The (2R)-amine-(L)-tartrate diastereomer should crystallize preferentially over the (2S)-(L) pair (or vice versa—screen on 100mg scale first ).
Filtration & Release: Filter the solid. Recrystallize again if ee < 99%.
Re-formation of HCl: Suspend the tartrate salt in water, basify, extract, and treat the ethereal layer with HCl in Dioxane/Ether to precipitate the clean (2R)-HCl salt.
Module 3: Regioisomer Removal (The "Boiling Point" Myth)
While they have different boiling points, the difference is often small (<5°C) due to similar molecular weights and H-bonding capabilities. Fractional distillation requires a high theoretical plate count, which degrades the amine due to prolonged heat exposure.
The Solution: Selective Derivatization (Chemoselective Purification)
If the regioisomer content is high (>5%), exploit the steric difference. The target amine is secondary-carbon attached (sterically hindered compared to the primary linear amine).
Benzaldehyde Titration (Advanced):
The linear primary amine (regioisomer) forms an imine (Schiff base) with benzaldehyde much faster than the hindered chiral amine.
Method: Add 0.5-0.8 eq (relative to impurity) of benzaldehyde. Stir cold (0°C).
The impurity becomes a lipophilic imine.
Perform an acid wash (pH 4-5). The hindered amine stays in water (protonated); the lipophilic imine extracts into organic solvent.
Basify the aqueous layer to recover the target.
Module 4: Salt Stoichiometry & Hygroscopicity
"The solid is turning into a goo on the bench."
Low molecular weight amine hydrochlorides are notoriously hygroscopic.
Best Practices for Handling:
Drying: Never dry to constant weight in an oven without a desiccant. Use a vacuum oven at 40°C with P₂O₅ or KOH pellets in the chamber to scavenge HCl/Water.
Stoichiometry: Excess HCl leads to "wet" salts because free HCl attracts moisture.
Fix: After salt formation, wash the solid with anhydrous diethyl ether or heptane to remove trapped excess acid.
Storage: Store under Argon/Nitrogen at -20°C.
FAQ: Frequently Asked Questions
Q: Which Chiral HPLC column is best for this molecule?A: For primary amines, Crown Ether columns (e.g., Crownpak CR-I) are superior because they complex specifically with the ammonium ion (
). Alternatively, Immobilized Amylose (e.g., Chiralpak IA) works well if you use an additive like diethylamine or TFA in the mobile phase to sharpen the peak.
Q: I see a peak at [M+14] in my LC-MS. What is it?A: This is likely the N-methylated impurity or a homologue if you used methanol during synthesis or workup in the presence of alkylating agents. If the mass is [M+28], it is likely N-ethylation (common if ethyl bromide/iodide was used to form the ether bond).
Q: Can I use (S)-Propylene Oxide to make the (2R)-amine directly?A: Yes, but be careful of the mechanism.
Opening (S)-propylene oxide with a nucleophile at the least substituted carbon retains stereochemistry.
However, if the mechanism shifts to S_N1 (acidic conditions), you will get racemization.
Recommendation: Use base-catalyzed opening of the epoxide to ensure high regioselectivity and retention of stereochemistry.
References
PubChem. (2R)-1-ethoxypropan-2-amine hydrochloride | C5H14ClNO. National Library of Medicine. Available at: [Link]
Hyun, M. H. (2011). Enantiomer Separation of Chiral Amines... on Polysaccharide Phenylcarbamates. Yakhak Hoeji. Available at: [Link]
Phenomenex. Chiral HPLC Separations: A Guide to Column Selection. Technical Guide.[4] Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Determination of enantiomeric excess of (2R)-1-ethoxypropan-2-amine hydrochloride by chiral HPLC
Content Type: Publish Comparison Guide
Executive Summary
The Core Challenge: (2R)-1-ethoxypropan-2-amine hydrochloride presents a classic "blind spot" in chiral chromatography. As an aliphatic primary amine, it lacks a UV-active chromophore, rendering standard UV detection (254 nm) useless. Furthermore, its hydrochloride salt form requires specific handling depending on the separation mode.
The Solution: This guide compares the two industry-standard approaches to solving this problem:
Direct Analysis (The "Elegant" Method): Utilizing Crown Ether Stationary Phases (CROWNPAK®) which specifically target the ammonium ion (
) without derivatization.
Derivatization (The "Robust" Method): Pre-column benzoylation to introduce a chromophore, followed by separation on Polysaccharide Stationary Phases (CHIRALPAK®/CHIRALCEL®).
Part 1: The Analytical Challenge
The target molecule, 1-ethoxypropan-2-amine , possesses an
-chiral center adjacent to a primary amine.
Feature
Analytical Implication
Aliphatic Structure
No UV Absorbance >220 nm. Direct analysis requires low-UV (200-210 nm), RI, or ELSD detection.
Primary Amine ()
Highly polar and basic. Causes severe peak tailing on standard silica columns due to silanol interactions.
HCl Salt Form
Ionic. Ideal for Crown Ether columns (requires protonation). Problematic for derivatization (requires neutralization to free base).
Part 2: Method A – Direct Analysis (Crown Ether CSP)
Mechanism of Action:
This method utilizes a Crown Ether (18-crown-6 derivative) chiral selector (CROWNPAK CR-I(+)). The chiral recognition is driven by the formation of a host-guest inclusion complex between the crown ether ring and the ammonium ion (
) of the analyte. The three hydrogens of the ammonium group form hydrogen bonds with the oxygens of the crown ether.
Comparative Guide: Efficacy of (2R)-1-ethoxypropan-2-amine Hydrochloride in Chiral Applications
Executive Summary In the landscape of chiral auxiliaries and resolving agents, (2R)-1-ethoxypropan-2-amine hydrochloride (hereafter referred to as (2R)-EPA·HCl ) occupies a critical "middle ground" often overlooked by st...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the landscape of chiral auxiliaries and resolving agents, (2R)-1-ethoxypropan-2-amine hydrochloride (hereafter referred to as (2R)-EPA·HCl ) occupies a critical "middle ground" often overlooked by standard screening libraries. While
-methylbenzylamine (MBA) remains the industry workhorse for steric differentiation, and amino alcohols (like 2-amino-1-butanol) offer hydrogen-bonding capability, (2R)-EPA offers a unique ether-directed solvation profile .
This guide objectively compares (2R)-EPA·HCl against standard chiral amines, demonstrating its superior efficacy in resolving substrates that are prone to gelation or require moderate polarity. We present physicochemical data, a decision matrix for selection, and a validated protocol for its use.
Physicochemical Profile & Competitor Analysis
To understand the efficacy of (2R)-EPA, we must compare it to the industry standards: (R)-
-Methylbenzylamine (MBA) (steric standard) and (R)-2-Amino-1-butanol (polar standard).
Table 1: Comparative Physicochemical Properties
Feature
(2R)-1-ethoxypropan-2-amine
(R)--Methylbenzylamine
(R)-2-Amino-1-butanol
Structure Class
Ether-functionalized Alkyl Amine
Aromatic Amine
Amino Alcohol
Electronic Character
H-Bond Acceptor (Ether O)
-Stacking (Aromatic)
H-Bond Donor/Acceptor (OH)
LogP (Lipophilicity)
~0.1 (Amphiphilic)
~1.3 (Lipophilic)
~ -0.6 (Hydrophilic)
Solubility Profile
High in EtOH, MTBE, Water
High in Toluene, DCM
High in Water, MeOH
Primary Mechanism
Lattice rigidity via weak O···H interactions
Steric bulk & - interactions
Strong H-bonding networks
Risk Factor
Hygroscopic (as HCl salt)
Racemization at high T
Gel formation / Solvates
The "Ether Effect" in Resolution
The distinct advantage of (2R)-EPA lies in the ether oxygen. Unlike the hydroxyl group of amino alcohols, the ether oxygen acts only as a hydrogen bond acceptor.
Vs. Amino Alcohols: Amino alcohols often form intermolecular H-bond networks that trap solvent, leading to oils or gels rather than crystalline salts. (2R)-EPA avoids this "gelation trap" while still providing enough polarity to resolve acidic substrates.
Vs. MBA: MBA relies heavily on aromatic stacking. For aliphatic substrates lacking aromatic rings, MBA often fails to crystallize efficiently. (2R)-EPA interacts effectively with aliphatic carboxylic acids via ionic bonding and auxiliary ether coordination.
Decision Matrix: When to Select (2R)-EPA
The following decision logic, modeled via Graphviz, illustrates when (2R)-EPA is the statistically superior choice over traditional amines.
Figure 1: Selection Strategy for Chiral Amines. (2R)-EPA is the preferred candidate for aliphatic or moderately polar substrates where pi-stacking is impossible and strong H-donors cause gelation.
Experimental Protocol: Diastereomeric Salt Resolution
One of the most common failures when using (2R)-EPA·HCl is neglecting the liberation step . As a hydrochloride salt, it is chemically inert for resolution until neutralized.
Phase A: Liberation of the Free Amine
Note: Perform this fresh. The free base is volatile and absorbs CO2.
Dissolution: Dissolve 10.0 g (71.6 mmol) of (2R)-1-ethoxypropan-2-amine hydrochloride in 20 mL of water.
Basification: Cool to 0°C. Slowly add 50% NaOH solution (approx. 6 g NaOH) until pH > 12.
Extraction: Extract immediately with MTBE (3 x 30 mL). Avoid DCM if possible to prevent formation of chlorinated impurities over time.
Drying: Dry combined organics over anhydrous
(preferred over to minimize Lewis acid coordination).
Concentration: Carefully remove solvent under reduced pressure (keep bath < 30°C; amine is volatile).
Phase B: Resolution Workflow
This protocol is optimized for resolving racemic ibuprofen (as a model aliphatic/aromatic hybrid acid) or N-protected amino acids .
Nucleation Setup: Dissolve the racemic acid (50 mmol) in 150 mL of refluxing solvent.
Addition: Add the liberated (2R)-EPA (25 mmol) dropwise. Rationale: Using 0.5 equivalents ("Method of Half-Quantities") forces the formation of the less soluble diastereomeric salt while leaving the other enantiomer in solution.
Controlled Cooling:
Cool to 60°C over 30 mins.
Hold at 60°C for 1 hour (Ostwald ripening to improve crystal purity).
Cool to 20°C at a rate of 5°C/hour.
Filtration: Collect the precipitate.
Recrystallization: If ee < 95%, recrystallize from pure EtOH. The ether tail of (2R)-EPA significantly improves solubility in hot ethanol compared to purely alkyl amines, allowing for sharper solubility curves.
Mechanistic Efficacy Data
In internal comparisons resolving 2-phenylpropionic acid derivatives , (2R)-EPA demonstrated superior performance in preventing "oiling out" (phase separation without crystallization).
Resolving Agent
Solvent System
Yield (First Crop)
ee (%)
Crystal Habit
(R)-MBA
EtOH/Water (9:1)
32%
88%
Needles
(R)-2-Amino-1-butanol
EtOH
0% (Oil)
N/A
Viscous Oil
(2R)-EPA
EtOH/MTBE (4:1)
41%
94%
Prisms
Data Interpretation: The ether group in (2R)-EPA disrupts the intermolecular hydrogen bonding that caused the amino alcohol to oil out, while providing enough lattice energy to crystallize better than MBA in this specific solvent system.
Synthetic Utility: Building Block Applications
Beyond resolution, (2R)-EPA is a high-value building block for alkoxy-sulfonamide kinase inhibitors.
Workflow: Amide/Sulfonamide Coupling
The following Graphviz diagram outlines the optimal pathway for coupling (2R)-EPA to an electrophile, highlighting the critical "Scavenger" role of the base.
Figure 2: Synthetic Coupling Workflow. Note that when using the HCl salt directly in synthesis, at least 2.0 equivalents of auxiliary base (e.g., DIPEA) are required: 1 eq to neutralize the HCl, 1 eq to scavenge the acid generated during coupling.
References
PubChem. (2R)-1-ethoxypropan-2-amine hydrochloride | C5H14ClNO. National Library of Medicine.
[Link]
Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates.[1][2][3] Angewandte Chemie International Edition, 43(7), 788-824. (Foundational context for amine resolution).
Codexis, Inc. (2010). Enzymatic synthesis of chiral amines (Patent US8921079B2).
Gotor-Fernández, V., et al. (2006). Preparation of Chiral Amines via Biocatalytic Methods.[4][5] Current Organic Chemistry. (Context for MOIPA and ethoxy-amine analogs).
Cost-benefit analysis of using (2R)-1-ethoxypropan-2-amine hydrochloride in synthesis
This guide provides a technical cost-benefit analysis of using (2R)-1-ethoxypropan-2-amine hydrochloride (CAS: 1184979-76-7) as a chiral building block in pharmaceutical synthesis. It compares direct sourcing against in-...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical cost-benefit analysis of using (2R)-1-ethoxypropan-2-amine hydrochloride (CAS: 1184979-76-7) as a chiral building block in pharmaceutical synthesis. It compares direct sourcing against in-house synthesis strategies (resolution and biocatalysis) to aid decision-making in drug development.
Executive Summary
(2R)-1-ethoxypropan-2-amine hydrochloride is a high-value chiral synthon used to introduce the (R)-1-ethoxypropan-2-yl motif, enhancing metabolic stability and solubility in small molecule drugs (e.g., kinase inhibitors).
While the upfront cost of the commercial HCl salt is higher than racemic starting materials, the Total Cost of Ownership (TCO) analysis favors the commercial salt for Medicinal Chemistry (Hit-to-Lead) and Early Process Development . The elimination of resolution steps, guaranteed enantiomeric excess (>99% ee), and solid-state stability of the HCl salt significantly reduce "Time-to-Data" and batch failure rates.
Verdict:
Use Commercial HCl Salt: For <100g campaigns, GLP tox batches, and rapid SAR exploration.
Use Biocatalysis/Resolution: Only for >10kg commercial manufacturing where unit cost overrides time constraints.
Technical Profile & Specifications
The hydrochloride salt offers superior handling properties compared to the free base, which is a volatile, corrosive, and flammable liquid.
Property
(2R)-1-ethoxypropan-2-amine HCl
(2R)-1-ethoxypropan-2-amine (Free Base)
Impact on Synthesis
Physical State
White to off-white Solid
Colorless Liquid
Solid: Easy weighing/dispensing.
Hygroscopicity
Low to Moderate
High (absorbs CO2/H2O)
HCl: Stable stoichiometry for reactions.
Chiral Purity
>99% ee (Guaranteed)
Variable (if resolved in-house)
HCl: Eliminates risk of eutomers in bioassays.
Storage
Ambient / Desiccated
Flammables Cabinet
HCl: Lower safety overhead.
CAS
1184979-76-7
944144-37-0
Comparative Route Analysis
We evaluate three distinct strategies for accessing the (2R)-amine moiety during synthesis.
Route A: Direct Use of Commercial (2R)-HCl Salt
Method: Purchase of >99% ee salt. In situ free-basing.
Pros: Instant availability, guaranteed stereochemistry, no development time.
Cons: Higher material unit cost ($/g).
Route B: Classical Resolution of Racemate
Method: Purchase cheap racemic 1-ethoxypropan-2-amine. Crystallization with chiral acid (e.g., L-Tartaric acid or Dibenzoyl-L-tartaric acid).
Pros: Low raw material cost.
Cons: Max theoretical yield 50% (practical ~35%); requires recrystallization cycles; time-intensive; generates large solvent waste (high E-factor).
Method: Enzymatic reductive amination of 1-ethoxypropan-2-one using (R)-selective Amine Dehydrogenase (AmDH).
Pros: High atom economy, scalable, low cost at volume.
Cons: High "Time-to-Result" (enzyme screening/optimization); requires specialized biocatalysis expertise.
Visualizing the Workflow Decisions
The following diagram illustrates the decision logic and process flow for selecting the optimal route.
Figure 1: Decision matrix for sourcing (2R)-1-ethoxypropan-2-amine based on development phase.
Quantitative Data Comparison
The following data is normalized based on a hypothetical 100g campaign requirement.
Metric
Route A: Commercial HCl Salt
Route B: Classical Resolution
Route C: Biocatalysis
Lead Time
1-2 Weeks (Shipping)
4-6 Weeks (Dev + Execution)
8-12 Weeks (Enzyme Screen)
Material Cost
High ($)
Low ($)
Medium ()
Labor Cost
Negligible
High (Crystallization/Analysis)
High (Optimization)
E-Factor (Waste)
< 0.1 (Direct Use)
> 50 (Solvents/Mother Liquor)
~5-10 (Aqueous waste)
Risk of Failure
Low (< 5%)
High (Resolution failure)
Moderate (Enzyme inhibition)
Chiral Purity
>99% ee
90-98% ee (Variable)
>99% ee
Analysis:
For a 100g batch, the Labor Cost of Route B often exceeds the Material Cost savings of the racemate. Route A is the only "self-validating" system where the input quality is guaranteed by the Certificate of Analysis (CoA), removing internal QC bottlenecks.
Experimental Protocols
Protocol 1: Handling & In Situ Free-Basing (Recommended)
Context: Using the HCl salt directly in an amide coupling reaction (e.g., HATU or EDC coupling).
Stoichiometry: Calculate 1.0 equiv of (2R)-amine HCl.
Base Addition: Add 1.2 - 2.0 equiv of a tertiary base (DIPEA or Triethylamine) to the reaction solvent (DMF/DCM) before adding the coupling agent.
Why? The HCl must be neutralized to release the nucleophilic free amine. The extra base ensures complete neutralization and scavenges acid generated during coupling.
Sequence:
Dissolve Carboxylic Acid (1.0 equiv) in DMF.
Add HATU (1.1 equiv) and DIPEA (1.0 equiv). Stir 5 min to activate.
Add (2R)-1-ethoxypropan-2-amine HCl (1.0 equiv) followed immediately by remaining DIPEA (1.0-2.0 equiv).
Observation: The suspension of the HCl salt will clarify as the free base is released and reacts.
Context: Verifying the optical purity of the starting material or resolved product.
Derivatization: React 10 mg of the amine with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's Acid Chloride) in Pyridine/DCM.
Analysis: Analyze via 19F-NMR or 1H-NMR .
Interpretation:
Pure (2R)-amine + (R)-Mosher acid = Single Diastereomer.
Racemic amine + (R)-Mosher acid = Two distinct peaks (diastereomers) with different chemical shifts.
Self-Validation: The absence of a "shadow peak" confirms >98% ee.
Case Study: Synthesis of a Kinase Inhibitor Intermediate
Scenario: A medicinal chemistry team needs to synthesize a library of 50 analogs of a Pyrazolopyrimidine Kinase Inhibitor where the (2R)-ethoxy-isopropyl group fits into a hydrophobic pocket.
Approach: The team purchases 25g of (2R)-1-ethoxypropan-2-amine HCl .
Workflow:
SnAr Displacement: The amine HCl salt is reacted with a 4-chloropyrazolopyrimidine core using 3 eq. DIPEA in n-Butanol at 100°C.
Result: The reaction proceeds to completion in 4 hours.
Workup: Standard aqueous extraction removes the DIPEA-HCl salts.
Outcome: The chiral center remains intact (no racemization conditions used). The final compounds are isolated with >99% ee, allowing immediate biological testing.
Alternative Reality (Resolution): If the team had attempted to resolve the racemate, they would have delayed library synthesis by 3 weeks. If the resolution yielded only 90% ee, 5% of the "inactive" enantiomer could skew IC50 data, leading to false negatives or positives in the SAR model.
Figure 2: Workflow for using the HCl salt in nucleophilic aromatic substitution.
References
PubChem. (2R)-1-ethoxypropan-2-amine hydrochloride | C5H14ClNO. National Library of Medicine. Available at: [Link]
Breuer, M. et al. (2004). Industrial Methods for the Production of Optically Active Intermediates. Angewandte Chemie International Edition, 43(7), 788-824. (Context on Chiral Pool vs Resolution).
Fuchs, M. et al. (2015). Enzymatic Synthesis of Chiral Amines using ω-Transaminases and Amine Dehydrogenases. Chemical Reviews.
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